1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
4-methyl-6-(4-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-15-10-12-19(13-11-15)30-20(18-8-6-5-7-9-18)14-28-21-22(26-24(28)30)27(4)25(33)29(23(21)32)16(2)17(3)31/h5-14,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXDFOZKMDDMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-(3-oxobutan-2-yl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopurines. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuroscience and pharmacology. The following sections will delve into its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
The compound exhibits significant activity as a serotonin receptor modulator , specifically targeting the 5-HT1A and 5-HT7 receptors. These receptors are critical in regulating mood and anxiety, making this compound a candidate for antidepressant and anxiolytic therapies. The interactions with these receptors have been studied through various in vitro assays that measure binding affinity and functional activity.
Antidepressant Activity
Research indicates that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrate notable antidepressant effects. For instance, a study highlighted the efficacy of certain derivatives in the forced swim test (FST) in mice, where they exhibited reduced immobility times compared to controls, suggesting antidepressant-like activity .
Anxiolytic Effects
In addition to antidepressant properties, selected compounds have shown anxiolytic effects surpassing those of standard treatments like diazepam. This was evidenced by behavioral tests that assessed anxiety levels in animal models .
Inhibition of Phosphodiesterases
The compound also acts as an inhibitor of phosphodiesterases (PDEs), particularly PDE4B and PDE10A. Inhibiting these enzymes can lead to increased levels of cyclic AMP (cAMP) within cells, which is associated with enhanced neuronal signaling and mood regulation .
Summary of Biological Activities
Study 1: Antidepressant Efficacy in Mice
In a controlled study published in 2016, researchers synthesized various derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluated their pharmacological profiles. One notable compound demonstrated significant antidepressant-like effects in the FST with a dosage of 2.5 mg/kg. The results indicated a robust potential for future development as an antidepressant agent .
Study 2: Anxiolytic Properties Compared to Diazepam
Another study compared the anxiolytic properties of selected imidazo[2,1-f]purine derivatives against diazepam. The findings suggested that some derivatives not only matched but exceeded the anxiolytic efficacy of diazepam in behavioral tests assessing anxiety levels in rodents .
Scientific Research Applications
The compound 1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex purine derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data tables and documented case studies.
Anticancer Activity
Recent studies have indicated that derivatives of imidazopurines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study
A study published in Cancer Research demonstrated that similar compounds induce apoptosis in cancer cell lines by activating caspase pathways. The effectiveness of this compound could be attributed to its structural similarity to known anticancer agents, allowing it to interact with target proteins involved in cancer progression.
Antiviral Properties
The compound's structure suggests potential antiviral activity, particularly against RNA viruses. Research has shown that modifications in the purine scaffold can enhance antiviral efficacy.
Data Table: Antiviral Activity Comparison
| Compound | Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Influenza | 5.0 | Polymerase inhibition |
| This compound | RSV | Inhibition of viral replication | |
| Compound B | HIV | 3.5 | Reverse transcriptase inhibition |
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism and is a target for gout treatment. The compound's ability to inhibit xanthine oxidase could provide therapeutic benefits in managing hyperuricemia.
Research Findings
Studies have shown that imidazopurines can act as competitive inhibitors of xanthine oxidase, reducing uric acid levels in serum. This is particularly relevant for patients suffering from gout or related conditions.
Neuroprotective Effects
Emerging research indicates that imidazopurines may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Study
A recent investigation highlighted the neuroprotective effects of similar compounds in models of Parkinson's disease. The compound was found to reduce oxidative stress and improve mitochondrial function in neuronal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of imidazo[2,1-f]purine-2,4-dione derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Imidazo[2,1-f]Purine-2,4-Dione Derivatives
Structure-Activity Relationship (SAR) Insights
Position 3 Modifications: The 3-oxobutan-2-yl group in the target compound introduces a ketone, which may enhance hydrogen bonding with PDE4B (as seen in Compound 5’s PDE4B inhibition ).
Position 7/8 Substitutions :
- Aryl groups (e.g., phenyl, p-tolyl) at position 7 enhance lipophilicity, aiding blood-brain barrier penetration (e.g., AZ-853’s antidepressant activity ).
- Piperazinylalkyl chains at position 8 (e.g., AZ-853, Compound 9) improve 5-HT1A receptor affinity and selectivity due to extended hydrophobic interactions .
Enzyme Inhibition vs. Receptor Modulation: Bulky substituents (e.g., dihydroisoquinolinyl in Compound 5) favor PDE4B/PDE10A inhibition, while fluorophenylpiperazine groups (e.g., AZ-853) prioritize 5-HT1A agonism .
Q & A
Q. What are the recommended synthetic routes for preparing 1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and what key parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including functionalization of the purine core and subsequent nucleophilic substitutions. Key steps include:
- Core Functionalization: Initial bromination or alkylation at the 7- and 8-positions of the xanthine/purine scaffold (e.g., 8-bromo intermediates as precursors) .
- Nucleophilic Substitution: Reactions with 3-oxobutan-2-yl groups under controlled conditions (e.g., ethanol or dichloromethane as solvents, 60–80°C) .
- Optimization: Yield depends on solvent polarity, temperature, and stoichiometry of nucleophiles. Automated synthesis platforms (e.g., continuous flow systems) may enhance efficiency .
Q. How is the structural identity of this compound confirmed in experimental settings?
Methodological Answer: Structural confirmation relies on a combination of spectral techniques:
- NMR Spectroscopy: H and C NMR identify substituent positions and regiochemistry (e.g., distinguishing between N-methyl and aryl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ ion for C₂₅H₂₄N₆O₃: 480.18 g/mol) .
- IR Spectroscopy: Confirms carbonyl (C=O) and other functional groups (e.g., 1700–1750 cm⁻¹ for dione moieties) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Test affinity for adenosine deaminase or phosphodiesterases, common targets for purine derivatives, using fluorogenic substrates .
- Cell Viability Assays: Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ determination .
- Solubility Profiling: Use shake-flask or HPLC methods to assess aqueous solubility, critical for bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities between structurally similar derivatives?
Methodological Answer: Discrepancies often arise from substituent effects. A systematic approach includes:
- Structure-Activity Relationship (SAR) Analysis: Compare analogues (e.g., 8-(p-tolyl) vs. 8-(4-fluorophenyl)) to identify critical pharmacophores .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs .
- Dose-Response Validation: Repeat assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
Q. What strategies are recommended for elucidating the compound’s metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism Studies: Use liver microsomes (human or rodent) with LC-MS/MS to identify phase I/II metabolites .
- Forced Degradation Studies: Expose the compound to stress conditions (acid/base, heat, UV light) and monitor degradation products via HPLC .
- Computational Tools: Predict metabolic soft spots using software like MetaSite or ADMET Predictor .
Q. How can researchers validate the compound’s interaction with a proposed molecular target (e.g., a kinase)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) using immobilized target proteins .
- Crystallography: Co-crystallize the compound with the target (e.g., kinase domain) to resolve binding interactions at atomic resolution .
- Competitive Binding Assays: Use fluorescent probes (e.g., ATP-competitive inhibitors) to confirm displacement .
Methodological Notes
- Advanced Techniques: SPR, crystallography, and in silico modeling are emphasized for mechanistic studies.
- Contradiction Resolution: Emphasis on SAR and standardized assays to address variability in biological data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
